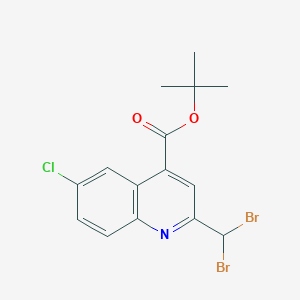![molecular formula C17H17NO3 B1452153 2-(4'-(Dimethylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 1125447-12-2](/img/structure/B1452153.png)
2-(4'-(Dimethylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid
Vue d'ensemble
Description
2-(4’-(Dimethylcarbamoyl)-[1,1’-biphenyl]-4-yl)acetic acid is a chemical compound with the linear formula C11H13O3N1 . It is a solid substance .
Molecular Structure Analysis
The InChI key for this compound is ADKJFPTXIMSUKG-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.Applications De Recherche Scientifique
1. Tyrosinase Inhibition
Biphenyl-based compounds, including derivatives of 2-(4'-(Dimethylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid, are clinically significant for treatments related to hypertension and inflammation. A study demonstrated that these compounds can effectively inhibit tyrosinase, an enzyme crucial in melanin synthesis. The study synthesized various derivatives of biphenyl-based compounds and found that some exhibited significant anti-tyrosinase activities, comparable to the standard inhibitor kojic acid (Kwong et al., 2017).
2. Dual Enzyme Inhibition
Another derivative, ML 3000, has been shown to inhibit both cyclo-oxygenase and 5-lipoxygenase enzymes. This property makes it a potential candidate for various pharmacological applications including antiphlogistic, analgesic, antipyretic, antiasthmatic activities, and antiaggregative activity without causing gastrointestinal damage (Laufer et al., 1994).
3. Catalytic Applications
In the field of synthetic chemistry, certain biphenyl-acetic acid derivatives have been developed as catalysts. For instance, [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid has been used as a catalyst for oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones. This showcases the potential of these compounds in facilitating complex chemical reactions (Yakura et al., 2018).
4. Biocidal Activity
Bromo-substituted biphenyl acetic acid derivatives, synthesized through a process involving the condensation of acid chlorides with amines, have been evaluated for their anti-bacterial and anti-fungal properties. Such derivatives hold promise for applications in biocidal treatments (Agarwal, 2017).
Propriétés
IUPAC Name |
2-[4-[4-(dimethylcarbamoyl)phenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-18(2)17(21)15-9-7-14(8-10-15)13-5-3-12(4-6-13)11-16(19)20/h3-10H,11H2,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDFYMXSXHPYSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653818 | |
| Record name | [4'-(Dimethylcarbamoyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4'-(Dimethylcarbamoyl)-[1,1'-biphenyl]-4-yl)acetic acid | |
CAS RN |
1125447-12-2 | |
| Record name | [4'-(Dimethylcarbamoyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00653818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[2-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1452085.png)



![4-(2-Chloro-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1452089.png)
![3-[1-phenyl-3-(4-phenylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1452091.png)
